6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains both triazole and thiadiazole rings. These types of compounds are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the nitrogen atoms in the triazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activities.
Biology
In biological research, it might be studied for its interactions with various enzymes or receptors, potentially leading to the development of new drugs.
Medicine
In medicine, compounds like this are often investigated for their potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry
In industry, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for 6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or activating their functions. The molecular targets might include proteins involved in cell signaling, metabolism, or DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3-Chlorophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern on the phenyl rings, which could influence its biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H8Cl2N4S |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H8Cl2N4S/c16-11-6-4-9(5-7-11)13-18-19-15-21(13)20-14(22-15)10-2-1-3-12(17)8-10/h1-8H |
InChI Key |
OWWKTPVBJJEQQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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